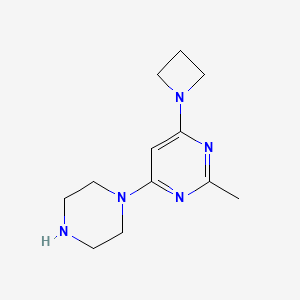
4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H19N5 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase and the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . The increased levels of 2-AG lead to the activation of cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
It’s known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The result of the action of this compound is the elevation of 2-AG levels, leading to the activation of cannabinoid receptors . This activation has shown to have beneficial effects on mood, appetite, pain, and inflammation .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound elevates 2-AG levels, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of MAGL results in increased levels of 2-AG, which activates CB1 and CB2 receptors. This activation has been linked to beneficial effects on mood, appetite, pain, and inflammation . Additionally, this compound has been observed to affect hippocampal synaptic activity, sleep onset, and electroencephalogram gamma power in rodent models .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, leading to elevated levels of 2-AG . The increased 2-AG then binds to and activates CB1 and CB2 receptors, which are involved in various physiological processes. The compound’s binding interactions with MAGL and subsequent enzyme inhibition are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels and prolonged activation of cannabinoid receptors . Long-term studies have shown that while higher doses can induce hippocampal synaptic depression and altered sleep patterns, lower doses maintain enzyme occupancy and therapeutic effects without adverse outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases 2-AG levels and activates cannabinoid receptors without causing significant side effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and enhanced activation of CB1 and CB2 receptors . This modulation of the endocannabinoid system has significant implications for mood regulation, pain management, and inflammation control .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and bind to MAGL in the brain is crucial for its therapeutic effects . Additionally, its distribution within various tissues affects its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can effectively inhibit MAGL and modulate the endocannabinoid system . Understanding its subcellular localization helps in elucidating its precise mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
4-(azetidin-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOUSGOIDHPLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



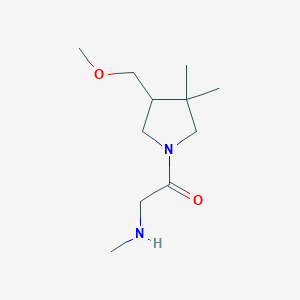

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)
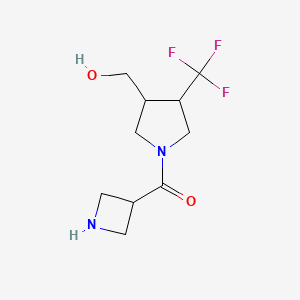
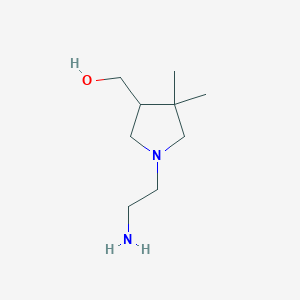

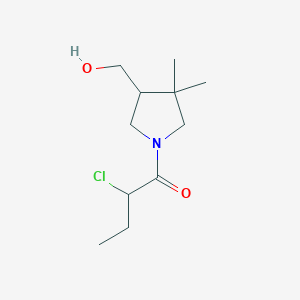
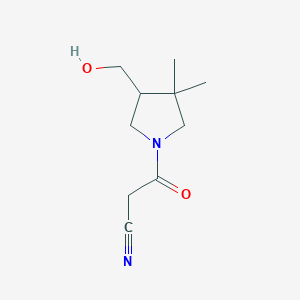
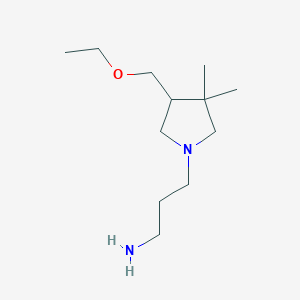
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)


